molecular formula C8H7ClN2O2S B6358108 2-Chloro-4-cyano-N-methyl-benzenesulfonamide, 95% CAS No. 1263277-64-0

2-Chloro-4-cyano-N-methyl-benzenesulfonamide, 95%

Cat. No. B6358108
CAS RN: 1263277-64-0
M. Wt: 230.67 g/mol
InChI Key: CCOFBSBDGFHIEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-Chloro-4-cyano-N-methyl-benzenesulfonamide”, benzenesulfonamides and their derivatives are generally synthesized through various methods . For instance, one method involves the treatment of different amines with alkyl cyanoacetates .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-cyano-N-methyl-benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell proliferation and survival, making it a promising target for anticancer therapies .

Mode of Action

2-Chloro-4-cyano-N-methyl-benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolism, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis . This pathway is crucial for tumor cell survival under hypoxic conditions, which are common in solid tumors . By inhibiting CA IX, 2-Chloro-4-cyano-N-methyl-benzenesulfonamide disrupts this pathway, leading to decreased tumor cell survival .

Pharmacokinetics

It is known that the compound undergoes first-phase oxidation reactions in human liver microsomes . This suggests that the compound may be metabolized in the liver, which could affect its bioavailability .

Result of Action

The inhibition of CA IX by 2-Chloro-4-cyano-N-methyl-benzenesulfonamide leads to a decrease in tumor cell survival . This is due to the disruption of the anaerobic glycolysis pathway, which is crucial for tumor cell survival under hypoxic conditions . The compound also induces apoptosis in tumor cells, leading to a decrease in cell proliferation .

Action Environment

The action of 2-Chloro-4-cyano-N-methyl-benzenesulfonamide is influenced by the tumor microenvironment. Hypoxic conditions, which are common in solid tumors, lead to the overexpression of CA IX . This makes the tumor cells more susceptible to the action of 2-Chloro-4-cyano-N-methyl-benzenesulfonamide . Additionally, the compound’s metabolic stability may be affected by factors such as liver function, as it undergoes first-phase oxidation reactions in human liver microsomes .

properties

IUPAC Name

2-chloro-4-cyano-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c1-11-14(12,13)8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOFBSBDGFHIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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